4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a chemical compound that belongs to the class of thiazepane derivatives It is characterized by the presence of a cyclopropyl group, a thiophene ring, and a thiazepane ring with a dioxido substitution
Preparation Methods
The synthesis of 4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione involves multiple steps, typically starting with the preparation of the thiazepane ring. The synthetic route may include the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the thiazepane intermediate.
Cyclopropyl Group Addition: The cyclopropyl group is added through a substitution reaction.
Oxidation: The final step involves the oxidation of the thiazepane ring to introduce the dioxido groups.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out to remove the dioxido groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and thiophene rings, to form new compounds.
Coupling Reactions: The thiophene ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for coupling reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
4-cyclopropanecarbonyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can be compared with other thiazepane derivatives, such as:
- 4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- Methyl 2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzoate
These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
IUPAC Name |
cyclopropyl-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c15-13(10-3-4-10)14-6-5-12(11-2-1-8-18-11)19(16,17)9-7-14/h1-2,8,10,12H,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUDUBWQDXNGCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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